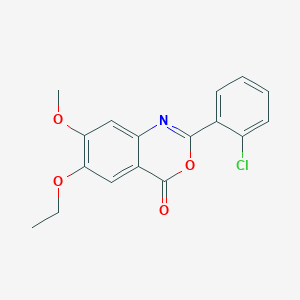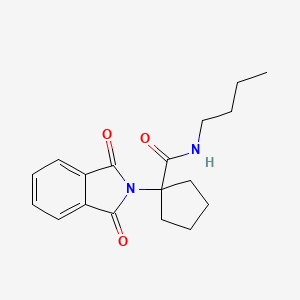
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
作用机制
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide works by binding to the ATP-binding site of JAK, thereby inhibiting its activity. This, in turn, leads to the inhibition of downstream signaling through the STAT pathway. The inhibition of this pathway results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
实验室实验的优点和局限性
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for JAK. It has also been extensively studied, with a large body of literature available on its mechanism of action and therapeutic potential. However, 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can vary depending on the cell line and experimental conditions used.
未来方向
There are several future directions for research on 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of JAK. Another area of interest is the use of 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more in-depth studies on the mechanism of action of 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide and its effects on various signaling pathways.
合成方法
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves a series of chemical reactions, including the formation of the cyclopentane ring, the introduction of the amide group, and the attachment of the isoindole moiety. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
科学研究应用
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in cell growth, differentiation, and survival. This pathway is frequently dysregulated in cancer cells, making 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide a promising candidate for cancer therapy.
属性
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-11-18-16(22)17(9-5-6-10-17)19-14(20)12-7-3-4-8-13(12)15(19)21/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKOTZGKFFCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)


![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)



![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)